4-[6-(4-Carbamoylphenoxy)hexoxy]benzamide
Description
Significance of Impurity Profiling in Pharmaceutical Development
Impurity profiling is the systematic process of detecting, identifying, quantifying, and controlling the various impurities that may be present in a pharmaceutical substance. globalpharmatek.comsimsonpharma.comajprd.com These unwanted chemicals can originate from numerous sources, including raw materials, synthetic intermediates, by-products of chemical reactions, degradation of the API over time, or interaction with packaging materials. simsonpharma.compharmainfo.inlongdom.org Even in trace amounts, impurities can have a significant impact on the quality, stability, and safety of a drug product. simsonpharma.comlongdom.org
The significance of impurity profiling is multi-faceted and crucial throughout the lifecycle of a drug:
Ensuring Safety and Efficacy: The primary driver for impurity profiling is patient safety. globalpharmatek.comlongdom.org Unidentified or poorly controlled impurities can be toxic or cause adverse reactions. simsonpharma.compharmainfo.in Furthermore, certain impurities can affect the stability of the API, leading to a decrease in potency and therapeutic efficacy. longdom.org
Regulatory Compliance: Global regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines that mandate the control of impurities. simsonpharma.comlongdom.orggmpinsiders.com Adherence to these standards, which set thresholds for reporting, identification, and qualification of impurities, is a non-negotiable requirement for obtaining market approval. ajprd.comlongdom.org
Process Optimization and Quality Control: Impurity profiles serve as a "fingerprint" of the manufacturing process. pharmainfo.inarastirmax.com By monitoring the types and levels of impurities, manufacturers can gain insights into the consistency and control of their synthesis and purification steps. pharmainfo.in This information is vital for process optimization, helping to minimize the formation of process-related impurities. globalpharmatek.com
Stability Assessment: Identifying potential degradation products through impurity profiling is essential for determining a drug's shelf life and appropriate storage conditions. globalpharmatek.comgmpinsiders.com Forced degradation studies are often conducted to understand how a drug substance behaves under stress conditions like heat, light, and humidity, which helps in predicting its long-term stability. gmpinsiders.com
Overview of Hexamidine Impurities within a Pharmaceutical Context
Hexamidine is an antiseptic and disinfectant agent used in various pharmaceutical and cosmetic preparations, often in the form of its more water-soluble salt, Hexamidine Diisethionate. pharmaffiliates.compharmaffiliates.com Like any synthetically produced pharmaceutical compound, the manufacturing process of Hexamidine can lead to the formation of several related substances, which are classified as impurities.
Regulatory pharmacopoeias and chemical suppliers list several known impurities associated with Hexamidine. synzeal.com These are often designated with letters or numbers for clear identification, such as Hexamidine EP Impurity A, B, C, and D. synzeal.comallmpus.comcleanchemlab.com These impurities can include starting materials, intermediates from the synthesis that remain unreacted, or by-products formed during the manufacturing process. simsonpharma.compharmainfo.in For example, the European Pharmacopoeia lists impurities such as 4-[[6-(4-carbamimidoylphenoxy)hexyl]oxy]benzamide (Impurity A) and ethyl 4-[[6-(4-carbamimidoylphenoxy)hexyl]oxy]benzoate (Impurity D). pharmaffiliates.comcir-safety.org
Among these related substances is a compound specifically identified as Hexamidine Impurity 4 . This compound is one of several potential process-related impurities that must be monitored and controlled during the production of Hexamidine to ensure the final API meets its quality specifications.
Research Objectives and Scope for Hexamidine Impurity 4 Studies
The study of a specific pharmaceutical impurity like Hexamidine Impurity 4 is driven by clear, scientifically, and regulatorily defined objectives. The primary goal is to ensure that its presence in the final Hexamidine API is understood and maintained below a level that guarantees the product's safety and quality.
Key research objectives for Hexamidine Impurity 4 include:
Structural Elucidation and Characterization: The first step is to unequivocally determine the chemical structure of the impurity. simsonpharma.com This involves the use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). simsonpharma.compharmainfo.in
Development and Validation of Analytical Methods: To control the impurity, a sensitive and specific analytical method must be developed and validated for its detection and quantification. ajprd.comgmpinsiders.com High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. longdom.orgnih.gov The method must be robust enough to be used for routine quality control testing of Hexamidine batches. arastirmax.com
Synthesis and Provision of Reference Standards: To accurately quantify Hexamidine Impurity 4, a highly purified sample of the compound itself is required. pharmainfo.insynzeal.com This "reference standard" is synthesized and thoroughly characterized. axios-research.com It serves as a benchmark in analytical procedures to confirm the identity and measure the concentration of the impurity in the API. simsonpharma.com
Qualification: Based on regulatory guidelines, if an impurity is present above a certain threshold, its safety must be evaluated. arastirmax.com This process, known as qualification, involves acquiring and assessing data to establish the biological safety of the impurity at its specified limit. arastirmax.com
Data Tables
Table 1: Chemical Properties of Hexamidine Impurity 4
| Property | Value | Source(s) |
| CAS Number | 74065-84-2 | theclinivex.com |
| Molecular Formula | C₂₀H₂₄N₂O₄ | theclinivex.comcymitquimica.com |
| Molecular Weight | 356.43 g/mol | theclinivex.comcymitquimica.com |
Properties
CAS No. |
74065-84-2 |
|---|---|
Molecular Formula |
C20H24N2O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-[6-(4-carbamoylphenoxy)hexoxy]benzamide |
InChI |
InChI=1S/C20H24N2O4/c21-19(23)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(22)24/h5-12H,1-4,13-14H2,(H2,21,23)(H2,22,24) |
InChI Key |
CACWHHKGUVVVKX-UHFFFAOYSA-N |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Formation Mechanisms and Degradation Pathways of Hexamidine Impurity 4
Theoretical Postulations of Hexamidine Impurity 4 Biogenesis
The emergence of Hexamidine Impurity 4 can be conceptualized through two primary theoretical lenses: as a by-product of the synthetic process and as a degradant of the parent Hexamidine molecule.
Proposed Synthetic By-product Pathways for Amide Formation
While specific synthetic routes for Hexamidine are often proprietary, the formation of amide impurities can be postulated based on general principles of organic synthesis. Incomplete amination of a carboxylic acid or nitrile precursor, or the presence of water during the final stages of synthesis, could potentially lead to the formation of the diamide structure of Hexamidine Impurity 4. If the synthesis involves the reaction of a dinitrile with ammonia or its equivalent to form the diamidine, any residual water could hydrolyze the intermediate or final product, especially under elevated temperatures or non-neutral pH conditions.
Hypothetical Degradation Routes from Hexamidine Parent Compound
The more prominent and studied pathway for the formation of Hexamidine Impurity 4 is through the degradation of the Hexamidine molecule itself. The core of this transformation lies in the hydrolysis of the two amidine groups (-C(=NH)NH2) to amide groups (-C(=O)NH2). This reaction involves the nucleophilic attack of water on the carbon atom of the amidine group, followed by the elimination of ammonia. This process can occur in two steps, first converting one amidine group to an amide, forming an intermediate mono-amide impurity (Hexamidine EP Impurity A), and then subsequently hydrolyzing the second amidine group to yield the diamide, Hexamidine Impurity 4.
Investigation of Environmental and Process-Induced Formation
The theoretical degradation of Hexamidine to its amide impurity is substantiated by investigations into the impact of various environmental and process-related factors. These studies are critical for establishing stable formulation and storage conditions.
Impact of pH on Hexamidine Hydrolytic Degradation Leading to Amide Impurities
The pH of an aqueous solution is a paramount factor influencing the stability of Hexamidine. Research has demonstrated that Hexamidine is most stable in a pH range of 4 to 6. Deviations from this optimal range can accelerate degradation.
Notably, alkaline conditions significantly promote the hydrolysis of the amidine groups. At a pH of 6.5 or higher, the rate of hydrolysis to the corresponding amide increases rapidly, leading to the formation of Hexamidine Impurity 4 with the concurrent release of ammonia cir-safety.org. Conversely, in highly acidic conditions (pH ≤ 3), a slower degradation of Hexamidine is observed cir-safety.org.
| pH Condition | Stability of Hexamidine | Formation of Amide Impurities |
| ≤ 3 | Slow degradation | Slow formation |
| 4 - 6 | Stable | Minimal formation |
| ≥ 6.5 | Rapid degradation (hydrolysis) | Rapid formation |
This interactive table summarizes the pH-dependent stability of Hexamidine and the corresponding formation of amide impurities.
Influence of Temperature and Thermal Stress on Impurity Formation
Elevated temperatures are a well-known accelerator of chemical reactions, including the degradation of pharmaceutical compounds. While specific kinetic data for the thermal degradation of Hexamidine to Impurity 4 is not extensively published, general principles of chemical kinetics suggest that increased temperature will enhance the rate of hydrolysis.
Forced degradation studies, a common practice in pharmaceutical development, often employ thermal stress to predict long-term stability and identify potential degradation products. It is under such conditions of elevated temperature, particularly in the presence of moisture, that the conversion of Hexamidine to its diamide impurity would be expected to be more pronounced. The amide bond itself is generally stable, but its formation from the less stable amidine group is thermodynamically favored, a process that is kinetically facilitated by heat.
Role of Solvent Systems and Excipients in Degradation Processes
The choice of solvents and excipients in a formulation can significantly impact the stability of Hexamidine. The presence of water, as a reactant in the hydrolysis process, is a primary concern.
A study on the stability of Hexamidine diisethionate in various solvents and binary solvent systems at 32 ± 1°C over 120 hours revealed some instability in water alone, with a recovery of 86.1 ± 3.6% after 24 hours, after which no further significant degradation was observed. In other solvent systems, such as propylene glycol (PG), polyethylene glycol 200 (PEG 200), glycerol, and mixtures like PG:PGML (50:50) and DMSO:Methanol (B129727) (50:50), Hexamidine diisethionate showed greater stability with less than 8% loss over the study period ucl.ac.uk.
| Solvent/System | Stability of Hexamidine Diisethionate (Recovery % after 24h) |
| Water | 86.1 ± 3.6 |
| Propylene Glycol | > 92% |
| PEG 200 | > 92% |
| Glycerol | > 92% |
| PG:PGML (50:50) | > 92% |
| DMSO:Methanol (50:50) | > 92% |
This interactive table illustrates the stability of Hexamidine diisethionate in various solvent systems.
Excipients, the inactive ingredients in a formulation, can also influence degradation. Anionic polymers, for instance, can interact with the cationic Hexamidine molecule. Furthermore, certain excipients may contain residual moisture or impurities that could create a microenvironment with a pH conducive to hydrolysis. Therefore, careful selection and control of excipients are essential to maintain the stability of Hexamidine and minimize the formation of Hexamidine Impurity 4.
Photolytic Degradation Pathways and Mechanisms
Photolytic degradation refers to the breakdown of a chemical compound by photons, typically from sources of light such as sunlight or artificial light. The formation of Hexamidine Impurity A through photolytic pathways is a plausible degradation route, given the aromatic structures within the Hexamidine molecule which can absorb ultraviolet (UV) radiation.
The conversion of Hexamidine to Impurity A involves the hydrolysis of one of the amidine functional groups to an amide. While hydrolysis is often associated with the presence of water, light can act as a catalyst for such reactions, particularly in the presence of photosensitizers or reactive oxygen species (ROS) generated by light.
A potential mechanism for the photolytic formation of Hexamidine Impurity A could involve the following steps:
Photoexcitation: The Hexamidine molecule absorbs photons of a specific wavelength, leading to the excitation of electrons to a higher energy state. The benzamidine moieties are likely chromophores that absorb UV light.
Intersystem Crossing and Photosensitization: The excited molecule may undergo intersystem crossing to a more stable triplet state. In this state, it can act as a photosensitizer, transferring energy to molecular oxygen to generate singlet oxygen, a highly reactive ROS.
Reaction with Water: The generated ROS, or the excited state of Hexamidine itself, can facilitate the reaction of one of the amidine groups with water molecules present in the formulation or the environment. This reaction would proceed through a nucleophilic attack of water on the carbon of the C=N double bond of the amidine group.
Formation of a Tetrahedral Intermediate: This nucleophilic attack would lead to the formation of a tetrahedral intermediate.
Elimination of Ammonia: The intermediate would then collapse, with the elimination of an ammonia molecule, resulting in the formation of the more stable amide functional group characteristic of Impurity A.
It is also possible that direct photolysis occurs, where the absorbed light energy is sufficient to directly induce the hydrolysis of the amidine group without the involvement of a photosensitizer. The specific pathway and the kinetics of the degradation would depend on factors such as the wavelength and intensity of the light, the pH of the medium, and the presence of other excipients in the formulation that could act as photosensitizers or quenchers.
Mechanistic Elucidation of Impurity Formation through Controlled Studies
To definitively establish the formation pathways of Hexamidine Impurity A, controlled studies are essential. Forced degradation studies are a key component of this process, allowing for the intentional generation of degradation products under accelerated conditions.
Forced Degradation Study Design and Execution for Impurity A Generation
A forced degradation study for Hexamidine would be designed to expose the drug substance to a variety of stress conditions that are more severe than those it would encounter during normal storage and handling. The goal is to generate degradation products in a relatively short period to facilitate their identification and the validation of analytical methods.
The design of a forced degradation study to investigate the formation of Hexamidine Impurity A would include the following stress conditions:
Photostability: To specifically investigate the photolytic pathway.
Acid Hydrolysis: To assess the stability of the amidine group in an acidic environment.
Base Hydrolysis: To evaluate the stability in an alkaline environment.
Oxidative Degradation: To determine the susceptibility to oxidation.
Thermal Stress: To understand the effect of high temperatures.
The following data tables outline a proposed design for such a study.
Table 1: Proposed Forced Degradation Study Design for Hexamidine
| Stress Condition | Reagent/Condition | Temperature | Duration | Sampling Time Points |
| Photostability | UV light (254 nm and 365 nm) and visible light | 25°C | 24, 48, 72 hours | 0, 8, 24, 48, 72 hours |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24, 48, 72 hours | 0, 8, 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24, 48, 72 hours | 0, 8, 24, 48, 72 hours |
| Oxidative | 3% H₂O₂ | 25°C | 24, 48, 72 hours | 0, 8, 24, 48, 72 hours |
| Thermal | 80°C (dry heat) | 80°C | 7 days | 0, 1, 3, 7 days |
Execution of the Study:
Sample Preparation: Solutions of Hexamidine diisethionate would be prepared in appropriate solvents (e.g., water, methanol/water mixtures) at a known concentration. For the hydrolysis studies, the drug would be dissolved in the acidic or basic solutions.
Exposure to Stress Conditions: The prepared samples would be subjected to the conditions outlined in Table 1. Control samples, protected from the stress conditions, would be maintained for comparison.
Sampling: At each specified time point, an aliquot of the stressed sample would be withdrawn. For the acid and base hydrolysis samples, the pH would be neutralized before analysis to prevent further degradation.
Analysis: The samples would be analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method must be capable of separating Hexamidine from all its degradation products, including Impurity A. The use of a photodiode array (PDA) detector would allow for the assessment of peak purity.
Identification and Quantification: The peak corresponding to Impurity A would be identified by comparing its retention time and UV spectrum with that of a qualified reference standard of Hexamidine EP Impurity A. The amount of Impurity A formed under each stress condition would be quantified.
Table 2: Expected Research Findings from Forced Degradation Study
| Stress Condition | Expected Outcome for Impurity A Formation | Rationale |
| Photostability | Significant formation of Impurity A is possible. | The amidine group is susceptible to photohydrolysis. |
| Acid Hydrolysis | Potential for Impurity A formation. | Acid catalysis can promote the hydrolysis of the amidine to an amide. |
| Base Hydrolysis | Significant formation of Impurity A is expected. | Base-catalyzed hydrolysis of amidines is a known chemical transformation. |
| Oxidative | Minimal to no formation of Impurity A is expected. | The primary degradation pathway under oxidative stress may involve other parts of the molecule. |
| Thermal | Potential for some formation of Impurity A. | High temperatures can provide the activation energy for hydrolysis if moisture is present. |
The results from this forced degradation study would provide critical information on the conditions under which Hexamidine is most likely to degrade to Impurity A. This knowledge is invaluable for developing appropriate formulation strategies, establishing suitable storage conditions, and defining the shelf-life of Hexamidine-containing products to ensure their quality and safety.
Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation of Hexamidine Impurity 4
Chromatographic Method Development and Validation
Chromatographic techniques are central to separating and quantifying impurities from the main compound. For Hexamidine and its related substances, High-Performance Liquid Chromatography (HPLC) is the predominant technique due to the non-volatile and polar nature of these compounds.
High-Performance Liquid Chromatography (HPLC) for Impurity 4 Separation and Quantification
A robust HPLC method is essential for the accurate determination of Hexamidine Impurity 4. synzeal.comaxios-research.com Reversed-phase HPLC (RP-HPLC) is a common and effective approach for separating Hexamidine from its structurally similar impurities. chromatographyonline.com The development of such a method allows for the simultaneous determination of the main component and its related substances in a single analytical run. ekb.eggoogle.com The method's suitability for quantifying trace-level impurities is paramount. synthinkchemicals.com
The successful separation of Hexamidine Impurity 4 from the Hexamidine peak and other potential impurities hinges on the careful optimization of several chromatographic parameters. synthinkchemicals.comlongdom.org
Column Chemistry: C8 or C18 columns are frequently employed for the analysis of Hexamidine and its impurities. ekb.eggoogle.comjournalbji.com An XTerra MSC18 column (250mm x 4.6mm, 5µm) has been noted in methodologies for Hexamidine analysis. google.com The choice between C8 and C18 depends on the specific hydrophobicity of the impurities, with C18 providing greater retention for non-polar compounds.
Mobile Phase: The mobile phase composition, including the organic modifier and pH, is a critical factor influencing selectivity. chromatographyonline.com A common approach involves a gradient elution using an aqueous buffer and an organic solvent like acetonitrile (B52724). google.com For instance, a mobile phase consisting of 0.1% trifluoroacetic acid in water (Phase A) and 0.1% trifluoroacetic acid in acetonitrile (Phase B) can be used. google.com Another system utilizes a 10 mM potassium dihydrogen phosphate (B84403) solution adjusted to pH 3 with phosphoric acid. ekb.eg The optimization of mobile phase pH is particularly crucial as it can significantly alter the retention times and peak shapes of ionizable compounds like Hexamidine and its impurities. chromatographyonline.com
Flow Rate: The flow rate affects both the analysis time and the separation efficiency. longdom.org A typical flow rate for analytical separations on a 4.6 mm internal diameter column is 1.0 mL/min. ekb.eggoogle.com
The following table summarizes typical optimized conditions for the analysis of Hexamidine and its impurities, which would serve as a starting point for a method targeting Impurity 4.
| Parameter | Condition | Source |
|---|---|---|
| Column | X-SELECT® RP C18 (250mm x 4.6mm, 5µm) or XTerra MS C18 (250mm x 4.6mm, 5µm) | ekb.eggoogle.com |
| Mobile Phase A | 10 mM Potassium Dihydrogen Phosphate (pH 3.0) or 0.1% Trifluoroacetic Acid in Water | ekb.eggoogle.com |
| Mobile Phase B | Acetonitrile | ekb.eggoogle.com |
| Elution Mode | Gradient | google.com |
| Flow Rate | 1.0 mL/min | ekb.eggoogle.com |
| Detection | UV at 260 nm or 265 nm | ekb.eggoogle.com |
| Column Temperature | 30 °C | google.com |
Once developed, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for impurity quantification. journalbji.comresearchgate.net
Selectivity/Specificity: The method must demonstrate the ability to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. This is typically shown by achieving baseline resolution between all relevant peaks.
Linearity: The linearity of the method is established by analyzing a series of solutions at different concentrations. For Hexamidine, linearity has been demonstrated in ranges such as 0.10 to 25.00 µg/mL. ekb.eg A correlation coefficient (r²) of ≥ 0.999 is typically required. google.comjournalbji.com
Accuracy: Accuracy is determined by measuring the recovery of the impurity spiked into a sample matrix. chromforum.org For impurities, recovery is often assessed at multiple levels, with acceptance criteria typically falling between 80% and 120%.
Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). It is expressed as the relative standard deviation (%RSD) of a series of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. chromatographyonline.com For Hexamidine impurities, LOD and LOQ values have been reported in the range of 0.02 µg/mL and 0.07 µg/mL, respectively. ekb.eg The LOQ must be at or below the reporting threshold for the impurity. chromatographyonline.com
The table below presents typical validation parameters for HPLC methods used in the analysis of Hexamidine and its impurities.
| Parameter | Typical Value / Range | Source |
|---|---|---|
| Linearity Range (Impurity) | ~0.1 µg/mL - 25 µg/mL | ekb.eg |
| Correlation Coefficient (r²) | ≥ 0.999 | google.comjournalbji.com |
| Accuracy (% Recovery) | 84.1% - 99.7% | google.com |
| Precision (% RSD) | < 2% | researchgate.net |
| LOD | 0.02 µg/mL | ekb.eg |
| LOQ | 0.07 µg/mL | ekb.eg |
Gas Chromatography (GC) Applications for Volatile Impurity Precursors
While HPLC is suitable for the final product and its non-volatile impurities, Gas Chromatography (GC) is the preferred technique for monitoring volatile organic compounds (VOCs). nih.gov This is particularly relevant for detecting and quantifying residual solvents or volatile precursors that may remain from the synthesis of Hexamidine. The synthesis of aromatic ethers like Hexamidine can involve volatile starting materials or solvents. Headspace GC coupled with a mass spectrometer (HS-GC-MS) is a highly sensitive and specific method for this purpose, as it minimizes contamination of the instrument by non-volatile matrix components. skpharmteco.com The analysis would involve heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS system for separation and identification. skpharmteco.comnih.gov
Spectroscopic and Hyphenated Techniques for Comprehensive Characterization
While chromatography can quantify impurities, spectroscopic techniques, especially when hyphenated with chromatography, are indispensable for structural elucidation.
Mass Spectrometry (MS) and Tandem MS (MS/MS) for Molecular Fragmentation and Identification
Mass spectrometry (MS) is a powerful tool for impurity identification because it provides molecular weight information. synthinkchemicals.com When coupled with a separation technique like HPLC (LC-MS), it allows for the determination of the molecular weight of each impurity as it elutes from the column. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can further provide the elemental composition of an impurity, significantly narrowing down the possible structures. americanpharmaceuticalreview.comnelsonlabs.com
Tandem mass spectrometry (MS/MS) is a definitive technique for structural elucidation. synthinkchemicals.comwikipedia.org In an MS/MS experiment, the molecular ion of the impurity (the precursor ion) is selected and isolated within the mass spectrometer. labmanager.com This precursor ion is then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). labmanager.com The resulting fragment ions (product ions) are then analyzed by a second mass analyzer. wikipedia.org This product ion spectrum is a structural fingerprint of the molecule. By analyzing the mass differences between the precursor and product ions (neutral losses), chemists can deduce the original structure of the unknown impurity. americanpharmaceuticalreview.com The use of LC-MS/MS allows for this detailed structural analysis to be performed on trace-level impurities separated from a complex mixture, often making isolation unnecessary. google.comamericanpharmaceuticalreview.com This approach is a standard strategy for identifying unknown impurities that appear during routine quality control. nelsonlabs.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Impurity Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the identification and quantification of impurities in pharmaceutical substances. mdpi.com Its high sensitivity and selectivity make it ideal for detecting trace-level impurities, such as Hexamidine Impurity 4, within the complex matrix of the API. mdpi.comwaters.com In the analysis of Hexamidine and its related compounds, LC-MS/MS provides a powerful tool for impurity profiling. resolvemass.ca
The method typically involves a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer. The chromatographic step separates the impurities from the main Hexamidine peak based on their polarity. The use of a C18 column with a gradient elution of mobile phases, such as water and methanol (B129727) containing 0.1% formic acid, has been shown to be effective. mdpi.com
Upon elution from the chromatography column, the analytes are ionized, typically using electrospray ionization (ESI) in positive mode, and then introduced into the mass spectrometer. The mass spectrometer first selects the precursor ion corresponding to the molecular weight of the potential impurity. This ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and allows for accurate quantification, even at very low concentrations. mdpi.com The lower limit of quantification (LLOQ) for impurities using LC-MS/MS can reach levels as low as 0.1 ng/mL to 10 ng/mL, which is crucial for adhering to regulatory limits. mdpi.com For comprehensive impurity profiling, this technique can identify and quantify impurities present at levels of 0.1–2%. waters.com
Table 1: Illustrative LC-MS/MS Parameters for Hexamidine Impurity Analysis
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |
| Column | C18 reversed-phase (e.g., 250mm x 4.6mm) semanticscholar.org |
| Mobile Phase A | 0.1% Formic acid in Water mdpi.com |
| Mobile Phase B | 0.1% Formic acid in Methanol mdpi.com |
| Flow Rate | 0.3 - 1.0 mL/min mdpi.comsemanticscholar.orgucl.ac.uk |
| Ionization Mode | Electrospray Ionization (ESI), Positive mdpi.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) mdpi.com |
| Injection Volume | 1 - 10 µL mdpi.comucl.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical compounds, including pharmaceutical impurities. pharmaffiliates.com While LC-MS/MS is excellent for detection and quantification, NMR provides detailed information about the molecular structure, which is essential for confirming the identity of an impurity like Hexamidine Impurity 4. resolvemass.ca
¹H NMR and ¹³C NMR are the most common NMR techniques used for characterizing organic molecules. ucl.ac.uk These methods provide data on the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. illinois.edu
For the analysis of Hexamidine Impurity 4, a sample of the impurity must first be isolated in sufficient quantity and purity. resolvemass.ca Once isolated, the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and analyzed. ucl.ac.ukillinois.edu
¹H NMR: The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). By analyzing the chemical shifts, coupling patterns, and integration of the signals, the connectivity of the atoms in the molecule can be pieced together. illinois.edu For instance, the presence of aromatic protons, aliphatic chain protons, and protons adjacent to heteroatoms can be identified and assigned.
¹³C NMR: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the carbon skeleton. The chemical shift of each carbon signal indicates its functional group and electronic environment. illinois.edu
By combining the data from both ¹H and ¹³C NMR experiments, a detailed structural hypothesis for Hexamidine Impurity 4 can be formulated. Two-dimensional (2D) NMR techniques, such as HSQC and HMBC, can further aid in assigning proton-carbon correlations for complete structural elucidation. resolvemass.ca
Table 2: Representative NMR Data for Hexamidine and its Impurities
| Nucleus | Chemical Shift (ppm) Range (Illustrative) | Multiplicity | Assignment |
| ¹H NMR | 6.5 - 8.0 | m | Aromatic Protons |
| 3.5 - 4.5 | t | -O-CH₂- Protons | |
| 1.2 - 2.0 | m | Aliphatic -CH₂- Protons | |
| ¹³C NMR | 160 - 170 | s | C=N (Amidine) Carbon |
| 110 - 160 | s | Aromatic Carbons | |
| 60 - 70 | s | -O-CH₂- Carbon | |
| 20 - 40 | s | Aliphatic -CH₂- Carbons | |
| Note: The exact chemical shifts and multiplicities will be specific to the structure of Hexamidine Impurity 4 and the deuterated solvent used. illinois.edu |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. mdpi.comresearchgate.net It is a valuable tool for the initial characterization of an unknown impurity like Hexamidine Impurity 4 and for confirming the presence of expected functional groups based on its proposed structure. mdpi.com
The principle of FTIR spectroscopy involves passing infrared radiation through a sample. The molecules in the sample absorb radiation at specific frequencies that correspond to the vibrational energies of their functional groups. The resulting spectrum is a plot of infrared intensity versus wavenumber, which shows characteristic absorption bands for different functional groups. researchgate.net
For Hexamidine Impurity 4, an FTIR analysis would be expected to show characteristic peaks for functional groups such as:
C-H stretching and bending vibrations from the aromatic rings and aliphatic chain.
C=N stretching from the amidine groups.
C-O stretching from the ether linkages.
N-H stretching and bending if primary or secondary amine groups are present.
The presence or absence of certain peaks can help to confirm or refute a proposed structure. For example, a change in the fingerprint region (1500-600 cm⁻¹) of the spectrum compared to pure Hexamidine could indicate a structural modification. researchgate.net
Table 3: Potential FTIR Absorption Bands for Hexamidine Impurity 4
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3100 | N-H Stretching (Amidine) |
| 3100 - 3000 | Aromatic C-H Stretching |
| 2960 - 2850 | Aliphatic C-H Stretching |
| 1680 - 1620 | C=N Stretching (Amidine) |
| 1600 - 1450 | Aromatic C=C Bending |
| 1250 - 1000 | C-O Stretching (Ether) |
Ultraviolet-Visible (UV-Vis) Spectroscopy as a Detection Principle
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that provides information about the electronic transitions within a molecule. mdpi.comugm.ac.id It is often used as a detection method in High-Performance Liquid Chromatography (HPLC) for quantitative analysis. ucl.ac.ukresearchgate.net
Molecules containing chromophores, such as the aromatic rings in Hexamidine and its impurities, absorb light in the UV-Vis region. ugm.ac.id According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. mdpi.com This principle allows for the quantification of Hexamidine and its impurities.
In the context of analyzing Hexamidine Impurity 4, a UV-Vis spectrophotometer is typically used as a detector following HPLC separation. A suitable wavelength for detection is chosen where the impurity exhibits significant absorbance. For Hexamidine and its related compounds, a detection wavelength around 261-265 nm has been found to be effective. semanticscholar.orgucl.ac.uk By creating a calibration curve with standards of known concentrations, the concentration of Hexamidine Impurity 4 in a sample can be accurately determined. ucl.ac.uk UV-Vis spectroscopy can also be used to assess the purity of an isolated impurity. researchgate.net
Table 4: UV-Vis Spectroscopic Data for Hexamidine Analysis
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) | ~261 - 265 nm semanticscholar.orgucl.ac.uk |
| Application | HPLC Detection, Quantification ucl.ac.ukresearchgate.net |
| Linearity Range (Illustrative) | 0.1 - 30 µg/mL semanticscholar.org |
| Limit of Detection (LOD) (Illustrative) | 0.02 µg/mL semanticscholar.org |
Isolation and Enrichment Strategies for Hexamidine Impurity 4
To perform comprehensive structural elucidation using techniques like NMR, it is often necessary to isolate and enrich the impurity of interest from the bulk API. resolvemass.cachemistryworld.com
Preparative Chromatography Techniques
Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful technique for isolating and purifying compounds from a mixture. ijrpr.com The fundamental principles are the same as analytical HPLC, but it is performed on a larger scale to yield sufficient quantities of the purified substance. chemistryworld.comijrpr.com
The process begins with the development of a robust analytical HPLC method that provides good resolution between Hexamidine and Impurity 4. chemistryworld.com This method is then scaled up for preparative chromatography. This may involve using a larger column, a higher flow rate, and injecting a larger volume of a more concentrated sample solution. waters.comchromatographyonline.com
A key strategy in preparative HPLC for impurity isolation is the use of focused gradients. A focused gradient narrows the solvent gradient around the elution time of the target impurity, which improves resolution and allows for higher loading capacity. waters.comchromatographyonline.com Mass-directed purification, where a mass spectrometer is used as the detector to trigger fraction collection, ensures that only the fractions containing the impurity of interest are collected. waters.com
Once the fractions containing the purified Hexamidine Impurity 4 are collected, they can be combined, and the solvent removed, often through techniques like freeze-drying, to yield the solid impurity. chemistryworld.com The purity of the isolated material is then re-assessed using analytical HPLC to ensure it is suitable for further spectroscopic analysis. resolvemass.ca
Extraction and Concentration Methods
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous solution and an organic solvent. wikipedia.orgphenomenex.com This technique is fundamental in chemical laboratories for sample cleanup and enrichment. wikipedia.orgphenomenex.com The process involves the partitioning of a solute between the two liquids, driven by the chemical potential until a stable configuration is achieved. wikipedia.org For Hexamidine and its impurities, which possess both lipophilic and hydrophilic characteristics, the selection of an appropriate organic solvent and the adjustment of the aqueous phase's pH are crucial for optimal partitioning and recovery.
Solid-phase extraction is a highly selective and versatile sample preparation technique that has gained popularity for its efficiency in purifying and concentrating analytes from a solution. scispace.com It operates on the principle of partitioning solutes between a solid sorbent and a liquid phase. scispace.com The general procedure involves loading a sample onto the SPE cartridge, washing away interferences, and then eluting the desired analytes with a suitable solvent. scispace.com This method is widely used for sample cleanup prior to chromatographic analysis and can significantly reduce matrix effects, thereby improving the reliability of quantitative results. nih.gov
A Chinese patent outlines a detailed sample pretreatment method for the determination of Hexamidine in various cosmetic products, which can be adapted for the extraction of its impurities. google.com The described method demonstrates good recovery rates across different cosmetic bases, indicating its robustness. google.com The sample preparation varies depending on the matrix:
For water-based preparations, creams, shampoos, and loose powders: An initial extraction with methanol is performed, followed by ultrasonic treatment to ensure complete dissolution. The extract is then centrifuged and the supernatant is filtered before analysis.
For lipstick samples: A multi-step extraction is employed, starting with tetrahydrofuran (B95107) to dissolve the waxy matrix, followed by the addition of water and centrifugation. The residue is further extracted with methanol, and the supernatants from both steps are combined, centrifuged, and filtered. google.com
The following table summarizes the recovery data for Hexamidine using this methodology, which suggests a similar approach would be effective for Hexamidine Impurity 4.
Table 1: Recovery of Hexamidine from Various Cosmetic Matrices
| Sample Matrix | Spiked Concentration (μg/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| Water-based | 10.0 | 99.7 | 1.1 |
| Cream | 10.0 | 95.3 | 2.5 |
| Shampoo | 10.0 | 98.6 | 1.8 |
| Loose Powder | 10.0 | 97.2 | 2.1 |
| Lipstick | 10.0 | 84.1 | 7.8 |
Data sourced from a method developed for the determination of Hexamidine in cosmetics. google.com
The selection of appropriate solvents is paramount for achieving high extraction efficiency. Solubility studies conducted on Hexamidine salts provide valuable insights into potential extraction solvents for its impurities. The solubility of Hexamidine diisethionate and Hexamidine dihydrochloride (B599025) has been investigated in various solvents, which can guide the choice of extraction and elution solvents in both LLE and SPE protocols.
Table 2: Solubility of Hexamidine Salts in Various Solvents
| Solvent | Hexamidine Diisethionate Solubility (mg/mL) | Hexamidine Dihydrochloride Solubility (mg/mL) |
|---|---|---|
| Water | > 100 | > 100 |
| Phosphate Buffered Saline (PBS) pH 7.4 | > 100 | > 100 |
| Propylene Glycol (PG) | 25.3 | 10.2 |
| Polyethylene Glycol (PEG) 200 | 50.8 | 20.5 |
| Glycerol | 15.1 | 5.4 |
| Methanol | 10.5 | 4.2 |
| Ethanol | 5.2 | 2.1 |
Data adapted from characterization studies of Hexamidine salts. nih.govucl.ac.ukucl.ac.uk
For concentrating the extracted analyte, the small elution volumes inherent to SPE techniques are particularly advantageous. scispace.com In cases where the extract is still too dilute for the analytical instrument's detection limits, a solvent evaporation and reconstitution step can be employed. This involves evaporating the elution solvent under a gentle stream of nitrogen and then redissolving the residue in a smaller volume of a solvent compatible with the analytical system, such as the mobile phase used in liquid chromatography.
Control Strategies and Mitigation Approaches for Hexamidine Impurity 4
Impurity Profiling and Monitoring in Pharmaceutical Manufacturing
Impurity profiling is a systematic process to identify, characterize, and quantify impurities within a drug substance. biomedres.us For Hexamidine, establishing a comprehensive impurity profile that includes Hexamidine Impurity 4 is a regulatory expectation and a cornerstone of quality assurance. nih.govsynzeal.com This profile serves as a fingerprint of the manufacturing process and is vital for ensuring batch-to-batch consistency and product safety.
The control of Hexamidine Impurity 4 relies on robust analytical methodologies implemented at various stages of production. These methods are crucial for both in-process controls (IPCs), which monitor the reaction as it happens, and quality control (QC) testing of the final active pharmaceutical ingredient (API). veeprho.comsynzeal.comresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of Hexamidine and its related substances, including Impurity 4. nih.govsemanticscholar.org A well-developed HPLC method can effectively resolve the main component from its impurities, allowing for precise measurement even at low levels. researchgate.netresearchgate.net The development of such a method involves optimizing various parameters to ensure accuracy, precision, and robustness. researchgate.netsemanticscholar.org
Interactive Table: Example HPLC Method Parameters for Hexamidine Impurity 4 Analysis Below is a representative table of HPLC parameters that could be employed for the routine analysis of Hexamidine Impurity 4.
| Parameter | Specification | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase | Gradient elution with Acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0) | Allows for efficient separation of compounds with different polarities. semanticscholar.orgresearchgate.net |
| Flow Rate | 1.0 mL/min | Ensures optimal peak shape and resolution. researchgate.net |
| Detection | UV at 265 nm | Hexamidine and its aromatic impurities absorb light at this wavelength, enabling detection. researchgate.net |
| Column Temperature | 30°C | Maintains consistent retention times and peak shapes. |
| Injection Volume | 10 µL | Standardized volume for accurate quantification. |
| Run Time | 30 minutes | Sufficient time to elute the API and all known impurities. |
Reference standards for Hexamidine Impurity 4 are critical for these analytical procedures, serving to calibrate instruments and validate the accuracy of the method. synzeal.comaxios-research.com Other hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) may be used for the initial identification and structural elucidation of unknown impurities that arise during synthesis or degradation. nih.gov
Consistent analysis of each batch of Hexamidine produced is mandatory to ensure it meets the predefined specifications for purity. biomedres.us Data from batch analyses are not just used for release but are also compiled for trend monitoring. By tracking the level of Hexamidine Impurity 4 over numerous batches, manufacturers can gain insights into the consistency and control of the manufacturing process.
Statistical process control charts can be implemented to monitor the impurity levels. An upward trend in Impurity 4 levels might signal a drift in a critical process parameter or degradation of a raw material, prompting an investigation and corrective action before a batch fails to meet specification. This proactive approach is a key component of modern pharmaceutical quality systems.
Optimization of Synthesis and Manufacturing Processes to Minimize Impurity 4 Formation
A fundamental strategy for controlling impurities is to prevent their formation in the first place. researchgate.net This is achieved through careful design and optimization of the synthetic and manufacturing processes.
The formation of Hexamidine Impurity 4 is directly linked to the synthetic pathway used to produce Hexamidine. A rational design approach involves understanding the potential side reactions that could lead to this specific impurity. By examining the reaction mechanism, chemists can identify and modify steps that are prone to generating Impurity 4. This could involve selecting alternative reagents, solvents, or catalysts that favor the desired reaction pathway and disfavor the formation of side products. vulcanchem.com
Once a synthetic route is established, the precise control of process parameters is crucial for minimizing the formation of Hexamidine Impurity 4. vulcanchem.com Each of these parameters can significantly influence the reaction's outcome.
Temperature: Chemical reactions are sensitive to temperature. A slight deviation can alter the reaction rate and potentially increase the formation of by-products. The optimal temperature range must be established where the formation of Hexamidine is maximized while the generation of Impurity 4 is kept to a minimum.
pH: For reactions conducted in a solution, pH can be a critical factor, influencing the reactivity of starting materials and intermediates. Maintaining a specific pH can be essential to prevent side reactions, such as hydrolysis, that might contribute to impurity formation.
Reaction Time: Allowing a reaction to proceed for too long or too short a time can lead to an increase in impurities. Insufficient time may result in unreacted intermediates, while excessive time could lead to the degradation of the desired product or the formation of subsequent by-products.
Reagent Stoichiometry: The molar ratio of reactants is a critical parameter. Using an excess of one reagent might drive the reaction to completion but could also lead to the formation of impurities if that reagent can participate in side reactions. Careful optimization of these ratios is required.
Interactive Table: Impact of Process Parameters on Hexamidine Impurity 4 Formation This table illustrates the potential effects of process parameter deviations on the level of Impurity 4.
| Parameter | Optimized Condition | Effect of Deviation | Mitigation Strategy |
| Temperature | 60-65°C | Higher temperatures may accelerate side reactions leading to Impurity 4. | Implement strict temperature control with calibrated probes and automated alarms. |
| pH | 8.5 - 9.0 | Deviations can change the ionization state of reactants, promoting alternative reaction pathways. | Use a robust buffering system and in-process pH monitoring. |
| Reaction Time | 6 hours | Extended reaction times may lead to product degradation into Impurity 4. | Define a clear endpoint for the reaction using IPC testing. |
| Reagent Stoichiometry | 1.05 equivalents of Reagent X | Excess reagent may lead to the formation of related by-products. | Ensure precise weighing and charging of all raw materials. |
Stability Studies and Storage Conditions to Prevent Degradation-Induced Impurity Formation
Impurities can form not only during synthesis but also during storage if the drug substance degrades. biomedres.usnih.gov Therefore, understanding the stability of Hexamidine is essential for preventing the formation of Hexamidine Impurity 4 over the product's shelf life.
Stability studies are conducted under controlled conditions that mimic the effects of temperature, humidity, and light over time. Hexamidine samples are stored in chambers set to various conditions, such as those stipulated by ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH), and tested at specific intervals. jocpr.com These studies help identify the degradation pathways and the rate at which impurities like Impurity 4 might form.
Interactive Table: Example Stability Study Data for Hexamidine The following table represents hypothetical data from a 6-month accelerated stability study, monitoring the formation of Impurity 4.
| Time Point | Condition | Hexamidine Assay (%) | Hexamidine Impurity 4 (%) |
| Initial | N/A | 99.8 | < 0.05 |
| 3 Months | 40°C / 75% RH | 99.5 | 0.10 |
| 6 Months | 40°C / 75% RH | 99.1 | 0.18 |
Based on the results of these stability studies, appropriate storage conditions are defined. For Hexamidine and its impurities, this often involves storage in a well-closed container, protected from light, in a dry, cool, and well-ventilated place to minimize degradation. lgcstandards.comtheclinivex.com For certain sensitive materials, refrigeration may be required to ensure stability. cleanchemlab.com
Long-Term and Accelerated Stability Testing Protocols
Stability testing is a critical component in the pharmaceutical industry to determine the shelf-life and appropriate storage conditions for drug substances and products. paho.org These studies are designed to assess how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. ich.org For Hexamidine, stability programs are essential to monitor its degradation and the formation of impurities, including Hexamidine Impurity 4. The protocols for these studies are guided by international standards, such as those from the International Council for Harmonisation (ICH). alfa-chemistry.com
Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life. paho.orgeuropa.eu Accelerated stability testing involves studies designed to increase the rate of chemical degradation by using exaggerated storage conditions. paho.orgcutm.ac.in Data from these accelerated studies help to evaluate the effect of short-term excursions from the label's storage conditions, which might occur during shipping. paho.orgeuropa.eu The testing frequency for long-term studies should be sufficient to establish the stability profile of the active substance. europa.eu A typical stability testing protocol involves placing the substance in various storage conditions and analyzing samples at predetermined intervals.
The results from these stability programs, which assess physical, chemical, biological, and microbiological characteristics, are integral to regulatory submissions and ensuring the product remains within its specifications throughout its life cycle. paho.orgeuropa.eu
Table 1: General Stability Storage Conditions (Based on ICH Q1A(R2) Guidelines)
| Study Type | Storage Condition | Minimum Time Period at Submission |
|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 6 months europa.eu |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months europa.eu |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months europa.eu |
This table summarizes common conditions outlined in ICH guidelines. The specific conditions for a given product may vary and should be scientifically justified. europa.eueuropa.eu
Identification of Critical Storage Parameters
Identifying critical storage parameters is achieved through stress testing, which is typically conducted on a single batch of the drug substance to understand its intrinsic stability. europa.eueuropa.eu These studies expose the substance to conditions more severe than those used in accelerated stability testing. europa.eu The goal is to identify potential degradation products and pathways, which is crucial for developing stable formulations and establishing appropriate storage conditions to control impurities like Hexamidine Impurity 4.
Key parameters investigated during stress testing include:
Temperature : Testing is often performed in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C). europa.eueuropa.eu
Humidity : The effect of moisture is evaluated at high humidity levels, such as 75% RH or greater. europa.eueuropa.eu
Hydrolysis : The susceptibility of the substance to hydrolysis is assessed across a wide range of pH values. europa.eueuropa.eu
Oxidation : The substance is exposed to oxidizing agents to determine its oxidative stability. europa.eueuropa.eu
Photolysis : Photostability testing is conducted to understand the impact of light exposure. europa.eueuropa.eu
The results of these stress tests help to pinpoint which parameters are critical to the stability of Hexamidine and the formation rate of Hexamidine Impurity 4. This knowledge informs the manufacturing process, packaging selection, and recommended storage conditions to ensure the impurity remains within acceptable limits. alfa-chemistry.com
Table 2: Critical Parameters and Stress Conditions for Impurity Profiling
| Parameter | Typical Stress Condition | Purpose |
|---|---|---|
| Temperature | ≥10°C above accelerated temp (e.g., 50°C, 60°C) | To evaluate thermal degradation pathways. europa.eueuropa.eu |
| Humidity | ≥75% Relative Humidity (RH) | To assess sensitivity to moisture. europa.eueuropa.eu |
| Hydrolysis | Exposure to a wide range of pH values in solution | To determine stability in acidic, basic, and neutral conditions. europa.eueuropa.eu |
| Oxidation | Exposure to an oxidizing agent (e.g., peroxide) | To identify potential for oxidative degradation. europa.eu |
| Photolysis | Exposure to a controlled light source | To evaluate degradation due to light exposure. europa.eu |
Role of Reference Standards in Impurity Control
Reference standards are highly characterized materials used as a benchmark for quality in the pharmaceutical industry. chemicea.comknorspharma.com They are fundamental for the identification, quantification, and control of impurities in both active pharmaceutical ingredients (APIs) and finished drug products, thereby ensuring their safety, efficacy, and quality. chemicea.comknorspharma.com The use of impurity standards is essential for controlling process parameters and validating cleaning procedures to ensure that impurity levels comply with established standards. alfa-chemistry.com
Utility of Hexamidine Impurity 4 Reference Standards in Analytical Applications
A well-characterized reference standard for Hexamidine Impurity 4 is indispensable for a variety of analytical applications throughout the drug development and manufacturing lifecycle. axios-research.com These standards are used as known references to identify and quantify the specific impurity in a given sample of Hexamidine. chemicea.com
The primary utilities of a Hexamidine Impurity 4 reference standard include:
Quality Control (QC) : In QC laboratories, the reference standard is used for the routine testing of raw materials and finished products to ensure that the level of Hexamidine Impurity 4 does not exceed the specified limits. axios-research.comsynzeal.com
Method Development and Validation : The standard is crucial for developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), that can accurately and reliably detect and quantify the impurity. chemicea.comaxios-research.comsynzeal.com In HPLC analysis, the reference standard is used to confirm peak identity by comparing retention times and to quantify the impurity based on the peak area response. alfa-chemistry.com
Stability Studies : During stability testing, the reference standard is used to quantify any increase in the concentration of Hexamidine Impurity 4 over time, which helps in determining the product's shelf life. axios-research.comsynzeal.com
Regulatory Submissions : Characterized reference standards and the data generated using them are a key part of the documentation submitted to regulatory authorities, such as in Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF), to demonstrate control over impurities. axios-research.comsynzeal.comaquigenbio.com
Table 3: Applications of Hexamidine Impurity 4 Reference Standard
| Application Area | Specific Use |
|---|---|
| Research & Development | Identification of unknown impurities, assessment of genotoxic potential. axios-research.comsynzeal.com |
| Analytical Method Lifecycle | Method Development and Method Validation (AMV). synzeal.comaquigenbio.com |
| Quality Control (QC) | Routine testing of Hexamidine batches for impurity levels. axios-research.comsynzeal.com |
| Stability Programs | Quantifying impurity levels in long-term and accelerated stability studies. axios-research.comsynzeal.com |
| Regulatory Affairs | Supporting ANDA and DMF submissions to health authorities. axios-research.comsynzeal.com |
Traceability and Regulatory Compliance for Impurity Reference Materials
For a reference standard to be effective and accepted by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), its quality and traceability must be rigorously established. chemicea.comlabroots.com Regulatory bodies have strict guidelines for impurity levels in pharmaceuticals, and high-quality reference standards are essential for demonstrating compliance. chemicea.comknorspharma.comlabroots.com
Key aspects of traceability and compliance for a Hexamidine Impurity 4 reference standard include:
Characterization and Certification : The reference material must be thoroughly characterized to confirm its identity, purity, and structure. chemicea.comaxios-research.com This information is documented in a comprehensive Certificate of Analysis (COA), which accompanies the standard and includes detailed analytical data. axios-research.com
Traceability : Whenever possible, the purity of a secondary reference standard (such as one from a commercial supplier) should be established with traceability to primary pharmacopeial standards (e.g., USP, EP). synzeal.comsynzeal.compharmaceutical-technology.com This ensures consistency and accuracy in analytical results. pharmaceutical-technology.com
Regulatory Adherence : The use of well-documented reference standards is a requirement for compliance with Good Manufacturing Practices (GMP). knorspharma.com These standards are used to validate analytical methods and demonstrate that impurity levels are controlled within the limits set by pharmacopoeias and guidelines like those from the ICH. alfa-chemistry.comlabroots.com This adherence is crucial for obtaining and maintaining marketing authorization for a pharmaceutical product. knorspharma.com
Table 4: Profile of Compounds Mentioned
| Compound Name |
|---|
| Hexamidine |
| Hexamidine Diisethionate |
| Hexamidine Dihydrochloride (B599025) |
| Hexamidine Impurity 4 |
| Hexamidine EP Impurity A |
| Hexamidine EP Impurity B |
| Hexamidine EP Impurity C |
Future Directions and Emerging Research Areas in Hexamidine Impurity Analysis
Application of Chemometrics and Multivariate Data Analysis in Impurity Studies
The analysis of pharmaceutical impurities is increasingly benefiting from the application of chemometrics, the science of extracting information from chemical systems by data-driven means. ijpsjournal.com In the context of Hexamidine Impurity 4, chemometric tools can be pivotal in developing a deeper understanding of its presence and behavior. These mathematical and statistical methods are applied to data generated from various analytical instruments like High-Performance Liquid Chromatography (HPLC) and spectrophotometry. ijpsjournal.com
Multivariate data analysis, a core component of chemometrics, is particularly useful for resolving complex data matrices where multiple components, including the active pharmaceutical ingredient (API) and several impurities, are present. nih.gov Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be employed. longdom.org PCA helps in reducing the dimensionality of complex datasets, thereby identifying variations in raw materials or different batches of Hexamidine that might correlate with the levels of Impurity 4. longdom.org PLS can model the relationship between multiple variables and predict properties like impurity concentration. longdom.org
For instance, in a forced degradation study of Hexamidine, where the drug is subjected to stress conditions like heat, light, and pH changes, a significant amount of data is generated. nih.gov Chemometrics can help in analyzing the complex chromatograms to identify not only known impurities like Impurity 4 but also to detect new, previously unidentified degradation products. nih.govnih.gov This approach moves beyond a one-variable-at-a-time analysis, allowing for a more holistic understanding of the degradation pathways and the factors influencing the formation of Hexamidine Impurity 4. nih.gov The application of these methods can lead to more robust and efficient analytical method development and validation for impurity profiling. acs.org
Development of Green Analytical Chemistry Approaches for Impurity Profiling
The pharmaceutical industry is progressively adopting the principles of Green Analytical Chemistry (GAC) to minimize its environmental footprint. biotech-asia.org This involves developing analytical methods that reduce or eliminate the use of hazardous substances, decrease waste generation, and lower energy consumption. biotech-asia.orgresearchgate.net The impurity profiling of Hexamidine Impurity 4 presents a significant opportunity for the implementation of GAC.
A key focus of GAC is the replacement of toxic organic solvents, commonly used in chromatographic techniques like HPLC, with more benign alternatives. ceon.rs For the analysis of Hexamidine and its impurities, research could focus on developing HPLC methods that utilize ethanol-based mobile phases or supercritical fluid chromatography (SFC), which uses compressed carbon dioxide as the primary mobile phase. ceon.rsapacsci.com These "greener" methods would not only be more environmentally friendly but could also offer advantages in terms of analysis time and efficiency. mdpi.com
The principles of GAC also encourage the miniaturization of analytical procedures to reduce solvent and sample consumption. biotech-asia.org The use of Ultra-High-Performance Liquid Chromatography (UHPLC), with its smaller particle size columns, allows for faster analysis with significantly lower solvent usage compared to traditional HPLC. apacsci.com The development of a green and robust UHPLC method for determining Hexamidine Impurity 4 would align with the goals of sustainable pharmaceutical quality control. ceon.rs The greenness of a developed method can be assessed using metrics like the Analytical Eco-Scale, which evaluates the environmental impact of an analytical procedure. ceon.rs
Integration of Computational Chemistry in Predicting Impurity Formation
Computational chemistry and in silico prediction tools are becoming indispensable in modern drug development for their ability to forecast potential issues, including the formation of impurities. 3ds.com These tools can be instrumental in understanding the degradation pathways that may lead to the formation of Hexamidine Impurity 4. By using software that employs knowledge-based systems and quantum mechanics, it is possible to predict the likelihood of certain chemical transformations under various stress conditions. springernature.comschrodinger.com
For Hexamidine, computational models can be used to study its stability and identify the most likely sites for degradation. 3ds.com For example, Density Functional Theory (DFT) can be used to calculate bond dissociation energies, providing insights into the weakest bonds in the Hexamidine molecule and thus the most probable points of initial degradation that could lead to the formation of Impurity 4. 3ds.com This predictive capability allows for a more targeted approach to forced degradation studies, saving time and resources.
In silico tools like Zeneth can predict degradation products based on the chemical structure of the drug substance and the applied stress conditions. acs.org By inputting the structure of Hexamidine, such programs can generate a list of potential degradation products, which would include known impurities and potentially new ones. This information is invaluable for analytical scientists in developing methods to detect and quantify these impurities. The use of artificial intelligence and machine learning algorithms is also on the rise, enhancing the predictive power of these computational tools for impurity pathway forecasting. precedenceresearch.com
Advanced Impurity Remediation Technologies
The removal of impurities from the final pharmaceutical product is a critical step in ensuring its quality and safety. While traditional methods like crystallization and chromatography are effective, there is a growing interest in advanced remediation technologies that offer higher efficiency and selectivity.
For the removal of impurities like Hexamidine Impurity 4, advanced techniques such as preparative chromatography and simulated moving bed (SMB) chromatography could be explored. These techniques allow for the large-scale purification of APIs with high purity and yield.
Furthermore, novel materials and approaches are being investigated for impurity scavenging. These include the use of specialized resins or molecularly imprinted polymers (MIPs) that can selectively bind to and remove specific impurities. The development of MIPs targeted for Hexamidine Impurity 4 could provide a highly efficient method for its removal from the drug substance.
Other advanced technologies being explored include various membrane filtration techniques like nanofiltration and reverse osmosis, as well as advanced oxidation processes (AOPs), though these are more commonly applied to wastewater treatment, their principles could be adapted for API purification in some contexts. researchgate.net The goal is to develop remediation processes that are not only effective but also sustainable and cost-efficient. pharmasalmanac.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Hexamidine Impurity 4 in drug formulations?
- Methodological Answer : High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF-MS) is a robust approach. Structural elucidation can be achieved by analyzing fragmentation patterns and comparing them with synthetic or stressed samples. For quantification, validated methods should include spiking experiments with known impurity concentrations to demonstrate specificity and accuracy .
Q. How can researchers ensure the specificity of analytical methods for Hexamidine Impurity 4 in the presence of structurally similar impurities?
- Methodological Answer : Use forced degradation studies (e.g., acid/base hydrolysis, thermal stress) to generate impurity profiles. Chromatographic separation parameters (e.g., column type, mobile phase gradient) must be optimized to resolve Hexamidine Impurity 4 from other process-related impurities or degradants. Method validation should include peak purity analysis using photodiode array detectors .
Q. What safety data are available for Hexamidine Impurity 4, and how should these inform impurity limits in drug products?
- Methodological Answer : Toxicity data (e.g., acute LD50, tumorigenic potential) from literature or regulatory databases (e.g., RTECS) should guide risk assessment. Impurity limits should align with ICH Q3A guidelines, ensuring levels in clinical batches do not exceed those supported by animal safety studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles between accelerated stability studies and real-time degradation data for Hexamidine Impurity 4?
- Methodological Answer : Investigate degradation pathways using kinetic modeling and Arrhenius equations to correlate accelerated and real-time conditions. Cross-validate findings with orthogonal techniques (e.g., NMR for structural confirmation) and assess environmental factors (e.g., humidity, light) that may influence degradation rates .
Q. What strategies are effective in synthesizing and characterizing Hexamidine Impurity 4 when reference standards are unavailable?
- Methodological Answer : Employ controlled synthesis routes (e.g., introducing intermediates like dihydrophenylglycine) to generate the impurity. Confirm identity via spectral data (e.g., HRMS, ¹H/¹³C NMR) and purity via HPLC-UV. If synthesis is unfeasible, justify using computational models (e.g., in silico toxicity predictions) and stress-derived samples for method validation .
Q. How should researchers address batch-to-batch variability in Hexamidine Impurity 4 levels during process scale-up?
- Methodological Answer : Conduct multivariate analysis (e.g., Design of Experiments) to identify critical process parameters (CPPs) affecting impurity formation. Implement real-time process analytical technology (PAT) for in-line monitoring and adjust synthesis conditions (e.g., temperature, catalyst concentration) to minimize variability .
Q. What are the challenges in differentiating Hexamidine Impurity 4 from isomeric or co-eluting impurities during method development?
- Methodological Answer : Utilize chiral chromatography or ion-pairing reagents to enhance separation. Confirm identity via tandem MS/MS fragmentation and compare retention times with synthesized isomers. For co-elution, employ heart-cutting 2D-LC or advanced software deconvolution tools .
Methodological Considerations from Regulatory Guidelines
- ICH Q2(R2) Compliance : Ensure linearity, accuracy, and precision meet acceptance criteria across the impurity's quantification range. Include system suitability tests (e.g., resolution ≥2.0 between adjacent peaks) .
- FDA Submissions : Provide complete impurity profiles (chromatograms, integrated peak areas) for representative batches, including manufacturing dates and analytical procedure numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
